![molecular formula C12H19NO4 B2895084 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid CAS No. 1250999-54-2](/img/structure/B2895084.png)
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine functionality, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protective group. One common method starts with the cyclization of a suitable precursor to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this .
化学反応の分析
Types of Reactions
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction: The spirocyclic core can be modified through oxidation or reduction reactions to introduce different functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized to produce a variety of derivatives .
科学的研究の応用
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid involves its ability to act as a precursor for various functionalized derivatives. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
- 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
- 2-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Uniqueness
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protective group. This combination provides a stable and versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)5-4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXDCKXALFUSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250999-54-2 |
Source


|
| Record name | 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
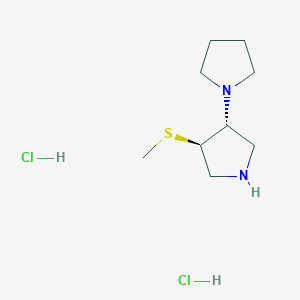
![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2895004.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2895006.png)
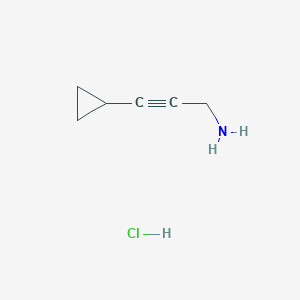
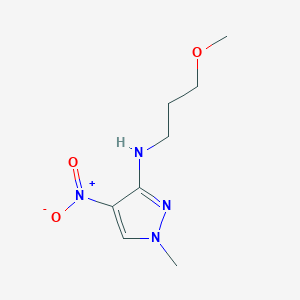
![N-(3-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2895011.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2895012.png)

![N-cyclohexyl-2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2895014.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2895016.png)
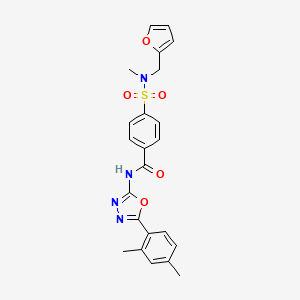
![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)
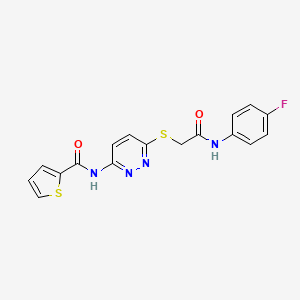
![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)
